Methanone, imidazo[2,1-b]thiazol-5-ylphenyl- is a compound that belongs to the class of imidazo[2,1-b]thiazole derivatives, which are known for their diverse biological activities. This compound features a methanone functional group attached to an imidazo[2,1-b]thiazole moiety and a phenyl group, suggesting potential applications in medicinal chemistry, particularly in drug development. The structural complexity of this compound allows it to interact with various biological targets, making it a subject of interest in pharmacological studies.
Methanone, imidazo[2,1-b]thiazol-5-ylphenyl- can be classified under:
The synthesis of Methanone, imidazo[2,1-b]thiazol-5-ylphenyl- involves several steps that typically include the formation of the imidazo[2,1-b]thiazole core followed by functionalization at the 5-position with a phenyl-methanone structure.
For instance, one synthetic route involves the reaction of 2-aminothiazole with various phenacyl bromides to form intermediates that can be further modified to yield the final compound . The purity and identity of the synthesized compounds are usually confirmed using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).
The molecular formula of Methanone, imidazo[2,1-b]thiazol-5-ylphenyl- is typically represented as . Its structure includes:
Key structural data may include:
Methanone, imidazo[2,1-b]thiazol-5-ylphenyl- can undergo various chemical reactions typical for ketones and heterocycles:
For example, the reaction of this compound with amines can yield new derivatives that may exhibit enhanced biological activities .
The mechanism of action for Methanone, imidazo[2,1-b]thiazol-5-ylphenyl- is primarily related to its interaction with specific enzymes or receptors in biological systems:
Studies have reported IC50 values indicating high potency against COX-2 (as low as 0.08 µM), showcasing its potential for therapeutic applications .
The chemical properties include:
Relevant data from studies indicate that variations in substituents on the thiazole ring significantly affect both solubility and biological activity .
Methanone, imidazo[2,1-b]thiazol-5-ylphenyl- has several promising applications in scientific research:
The imidazo[2,1-b]thiazole scaffold has undergone significant pharmacological evolution since its early exploration in antimicrobial and anthelmintic applications. Initially characterized by moderate bioactivity, this heterocyclic system gained prominence with structural optimizations that revealed its potential against challenging therapeutic targets. A pivotal advancement occurred when researchers identified the methanone-functionalized derivatives, particularly those featuring the imidazo[2,1-b]thiazol-5-ylphenyl-methanone core, which demonstrated enhanced target specificity and physicochemical properties compared to simpler analogs [1] [5].
In tuberculosis research, compounds like ND-11543 exemplify this evolution. These derivatives emerged as low-nanomolar inhibitors of Mycobacterium tuberculosis (Mtb) through selective targeting of QcrB—a component of the cytochrome bcc-aa₃ complex essential for bacterial electron transport. With MIC values reaching 0.0625 μM against drug-resistant strains and demonstrating >24-hour half-lives in vivo, these molecules validated the imidazo[2,1-b]thiazole scaffold as a viable platform for anti-infective development [1]. Concurrently, anticancer research revealed derivatives such as compound 27 (bearing pyrimidinyl substitutions), which exhibited sub-micromolar potency (IC₅₀ = 0.79 μM) against melanoma cell lines by inhibiting RAF kinases—a property attributed to the scaffold’s capacity for π-stacking interactions within kinase ATP-binding sites [6] [7].
Table 1: Key Milestones in Imidazo[2,1-b]thiazole-Based Drug Discovery
| Timeframe | Therapeutic Area | Notable Derivatives | Significant Activity |
|---|---|---|---|
| Pre-2010 | Antimicrobial | Early thiadiazole-imidazole hybrids | Moderate antibacterial/antifungal effects |
| 2011–2020 | Anticancer | Pyrimidinyl-imidazo[2,1-b]thiazoles | IC₅₀: 0.79 μM (melanoma); RAF kinase inhibition |
| 2015–Present | Antitubercular | ND-11543 and analogs | MIC: 0.0625 μM; QcrB inhibition |
| 2020–Present | Broad-spectrum | Benzo-fused carboxamides (IT10) | IC₅₀: 2.32 μM (Mtb); pantothenate synthetase inhibition |
The integration of methanone groups (–C(=O)–) at strategic positions within the imidazo[2,1-b]thiazole architecture profoundly influences both pharmacological efficacy and pharmacokinetic behavior. This carbonyl moiety serves as a conformational anchor, enhancing planarity and promoting optimal orientation for target engagement. In QcrB inhibitors like ND-11543, the methanone linker enables hydrogen bonding with cytochrome residues (e.g., Asp-158 and Arg-151), while its π-conjugated system facilitates charge transfer interactions essential for disrupting electron transport [1] [5].
Physicochemical enhancements are equally critical. Methanone-containing derivatives exhibit balanced lipophilicity (logP ~3.0–4.5), enabling membrane permeability without compromising solubility. This balance is evidenced by the high drug exposure (AUC₀–₂₄ₕ >11,700 ng·hr/mL) observed for ND-11543 in murine models—a property attributed to the methanone’s role in moderating crystallization tendencies [1]. Furthermore, electron-withdrawing substituents para to the methanone’s phenyl ring (e.g., –NO₂ in IT10) amplify electrophilicity, strengthening interactions with nucleophilic residues in targets like pantothenate synthetase (e.g., IC₅₀: 7.05 μM against Mtb) [5].
Table 2: Impact of Methanone-Linked Substituents on Bioactivity
| Substituent Position | Chemical Group | Target | Effect on Bioactivity |
|---|---|---|---|
| R¹ (Phenyl para) | –OCH₃ | hCA II | Moderate inhibition (Kᵢ: 57.7 μM) |
| R¹ (Phenyl para) | –NO₂ | Pantothenate synthetase | Enhanced inhibition (IC₉₀: 7.05 μM) |
| R² (Heterocycle) | Piperazine | QcrB | Improved solubility & AUC |
| R² (Heterocycle) | 1,2,3-Triazole | Tubulin | Selective cytotoxicity |
The imidazo[2,1-b]thiazol-5-ylphenyl-methanone pharmacophore enables precise therapeutic interventions by acting as a multifunctional warhead against divergent pathological targets. In antitubercular applications, derivatives like ND-11543 disrupt energy metabolism by binding to the ubiquinol oxidation site of QcrB, thereby collapsing the proton motive force essential for ATP synthesis. This mechanism translates to in vivo efficacy, reducing bacterial loads in chronic murine infection models by >1 log after 4 weeks of treatment at 200 mg/kg [1].
In oncology, the scaffold’s planar conformation facilitates DNA intercalation and kinase domain penetration. Derivatives such as 3c (isobenzofuran-based) inhibit histone deacetylase 7 (HDAC7) via chelation of the catalytic zinc ion, yielding IC₅₀ values of 35.81 μM in MCF-7 breast cancer cells [8]. Similarly, carboxamide variants like TB47 synergize with rifampicin by concurrently inhibiting mycobacterial respiration and RNA polymerase [1]. The scaffold’s versatility is further demonstrated in antihyperlipidemic agents (e.g., 7h), where chloro-phenyl substitutions at the methanone’s para position enhance Farnesoid-X-Receptor (FXR) activation, lowering serum LDL by 38% in preclinical models [9].
Table 3: Target-Specific Activities of Optimized Derivatives
| Therapeutic Area | Representative Compound | Primary Target | Potency | Selectivity Index |
|---|---|---|---|---|
| Tuberculosis | ND-11543 | QcrB (Mtb cytochrome) | MIC: 0.0625 μM | >100 (vs. MRC-5 cells) |
| Melanoma | Compound 27 | B-RAF V600E kinase | IC₅₀: 0.79 μM | 4.14 (vs. breast cancer) |
| Breast Cancer | 3c | HDAC7 | IC₅₀: 35.81 μM | N/A |
| Hyperlipidemia | 7h | FXR | LDL ↓38% | >20 (vs. hepatocytes) |
The structural plasticity of this core allows scaffold hybridization—evident in benzo-[d]-imidazo[2,1-b]thiazole carboxamides conjugated to piperazine-triazole units. Such hybrids (e.g., IT06) leverage the methanone’s vectorial properties to deliver auxiliary pharmacophores deep into target pockets, yielding dual inhibitors of pantothenate synthetase and cell wall biosynthesis (IC₅₀: 2.03 μM) [5]. This multifunctionality positions imidazo[2,1-b]thiazol-5-ylphenyl-methanone derivatives as adaptable templates for addressing evolving therapeutic challenges.
CAS No.: 81129-73-9
CAS No.: 27973-72-4
CAS No.: 948557-12-8
CAS No.: 1185071-64-0
CAS No.: 3773-25-9
CAS No.: